molecular formula C11H6Cl2N2 B1341351 2,6-Dichloro-8-methylquinoline-3-carbonitrile CAS No. 948291-60-9

2,6-Dichloro-8-methylquinoline-3-carbonitrile

Cat. No. B1341351
CAS RN: 948291-60-9
M. Wt: 237.08 g/mol
InChI Key: PACCOJOKRQWVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of DCMQ is C11H6Cl2N2 . The SMILES string representation is Cc1cc(Cl)cc2cc(C#N)c(Cl)nc12 .


Physical And Chemical Properties Analysis

DCMQ is a solid compound . It has a molecular weight of 237.08 .

Scientific Research Applications

Optoelectronic and Nonlinear Properties

Research has delved into the structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, including 2,6-dichloro-8-methylquinoline-3-carbonitrile. Studies utilizing density functional theory (DFT) and time-dependent DFT have shown that these compounds exhibit promising multifunctional material characteristics due to their efficient absorption wavelengths and transitions. The analysis of their frontier molecular orbitals, density of states, and molecular electrostatic potentials indicates a potential for improved hole transport tendency, which is crucial for optoelectronic applications (Irfan et al., 2020).

Synthesis of Substituted Derivatives

Another facet of research on 2,6-dichloro-8-methylquinoline-3-carbonitrile involves the synthesis of its substituted derivatives. For example, the creation of new substituted 3-amino-5,7,8-trihalo-6-hydroxycinnoline-4-carbonitriles has been achieved through a two-step synthesis starting from tetrahalo-1,4-benzoquinones or dichloro-1,4-naphthoquinones, malononitrile, and hydrazine. These synthetic pathways offer insights into the versatile reactivity and potential application of 2,6-dichloro-8-methylquinoline-3-carbonitrile in generating novel compounds with potentially valuable biological or chemical properties (Gomaa, 2003).

Chemical Transformations and Reactivity

The chemical reactivity and transformations of similar quinoline carbonitriles have been extensively studied. These investigations shed light on the nucleophilic reactivity patterns and the formation of various heterocyclic systems, which are key to understanding the broader applications of 2,6-dichloro-8-methylquinoline-3-carbonitrile in synthesizing complex molecules with specific functionalities. Such studies contribute to the development of new synthetic methods and the discovery of compounds with potential applications in medicinal chemistry and material science (Ibrahim & El-Gohary, 2016).

Safety and Hazards

The safety information available indicates that DCMQ is classified under hazard statements H301 and H318 . This suggests that it is toxic if swallowed and causes serious eye damage .

properties

IUPAC Name

2,6-dichloro-8-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2/c1-6-2-9(12)4-7-3-8(5-14)11(13)15-10(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACCOJOKRQWVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CC(=C(N=C12)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588938
Record name 2,6-Dichloro-8-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-8-methylquinoline-3-carbonitrile

CAS RN

948291-60-9
Record name 2,6-Dichloro-8-methyl-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948291-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-8-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948291-60-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.